

Introduction: The Emergence of a Privileged Scaffold

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Compound of Interest

Compound Name: 3-Methylquinolin-4-ol

CAS No.: 64965-46-4

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The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the annals of medicinal chemistry.[1][2] Its derivatives are foundational to a vast array of natural products, pharmaceuticals, and functional materials.[3][4] Within this important class of heterocycles, **3-Methylquinolin-4-ol**, also known as 3-methyl-1H-quinolin-4-one, represents a structurally simple yet synthetically versatile building block. Its history is not one of a singular, dramatic discovery but is deeply intertwined with the development of the foundational reactions that unlocked the synthesis of the 4-hydroxyquinoline core in the late 19th century. This guide provides a technical overview of its historical synthesis, physicochemical properties, and its role as a precursor in modern drug development.

Part 1: Historical Synthesis and Mechanistic Underpinnings

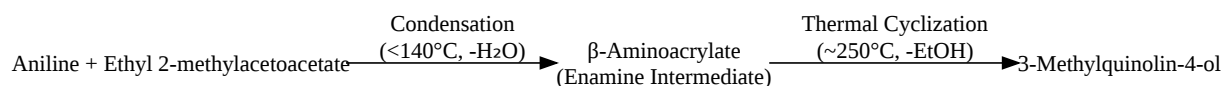
The synthesis of the 4-hydroxyquinoline scaffold, and by extension **3-Methylquinolin-4-ol**, is dominated by two classical name reactions: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. These methods, developed decades apart, offered pathways to this heterocyclic core from simple acyclic precursors.

The Conrad-Limpach Synthesis (1887): The Genesis

The first practical and general method for accessing 4-hydroxyquinolines was reported by Max Conrad and Leonhard Limpach in 1887.[5][6][7] This reaction involves the condensation of an aniline with a β -ketoester.[6][8] For the specific synthesis of **3-Methylquinolin-4-ol**, the reactants are aniline and ethyl 2-methylacetoacetate.

The reaction proceeds in two distinct, temperature-dependent stages:

- **Enamine Formation:** At moderate temperatures (typically below 140°C), aniline reacts with the keto group of ethyl 2-methylacetoacetate to form a stable β -aminoacrylate (an enamine) intermediate, with the elimination of water.
- **Thermal Cyclization:** The crucial ring-closing step requires significantly higher temperatures, often around 250°C.[6][7] The enamine undergoes an intramolecular cyclization via electrophilic attack on the aniline ring, followed by the elimination of ethanol to yield the final quinolin-4-one product.[6] Using an inert, high-boiling solvent like mineral oil or diphenyl ether was later found to dramatically improve yields to over 90% by preventing degradation at these high temperatures.[6][9]



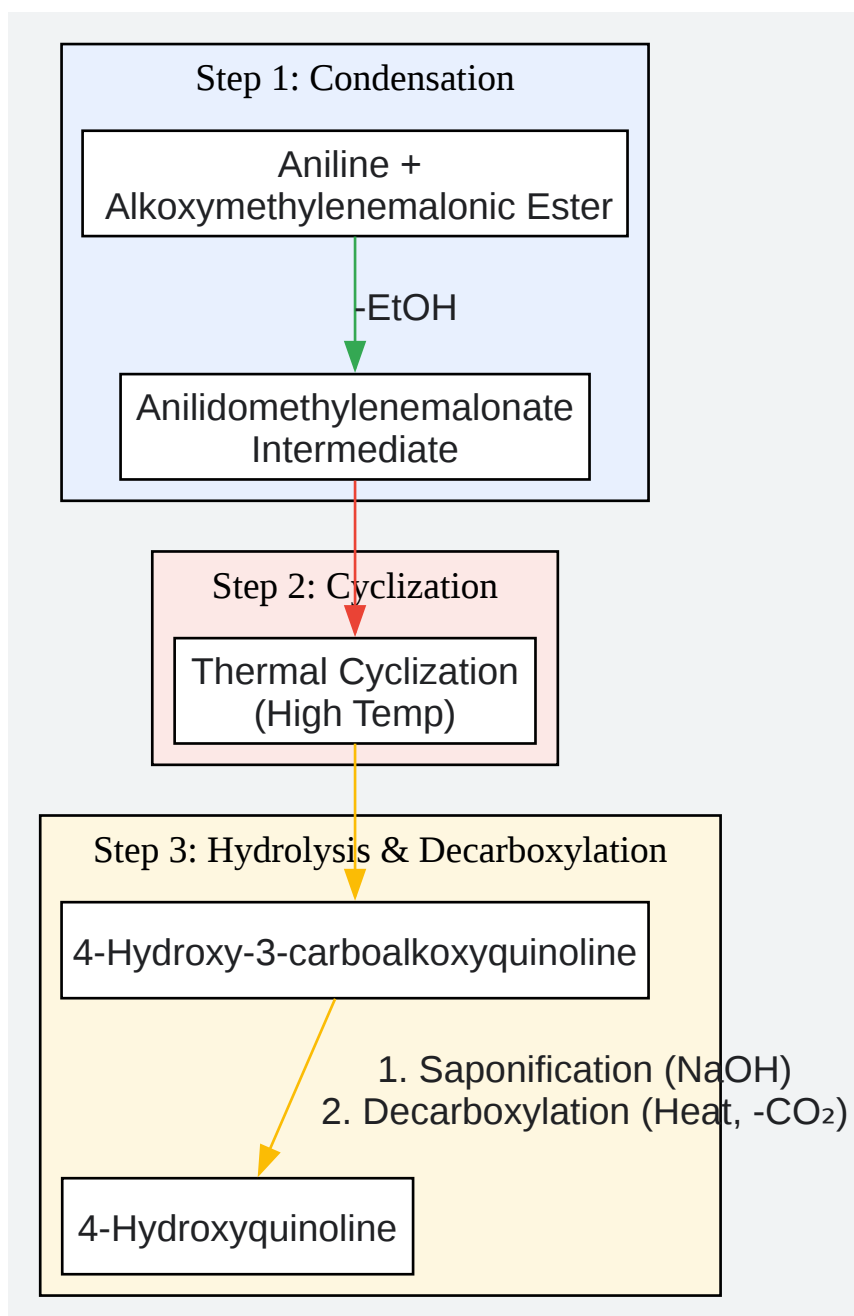
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Caption: The two-stage Conrad-Limpach synthesis workflow.

The Gould-Jacobs Reaction (1939): A Versatile Alternative

Discovered by R.G. Gould and W.A. Jacobs in 1939, this reaction provides an alternative route to the 4-hydroxyquinoline scaffold.[9][10] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate.[10][11] The resulting anilidomethylenemalonate intermediate is then cyclized at high temperatures.[11][12] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[11] While not

the most direct route to **3-Methylquinolin-4-ol**, the Gould-Jacobs reaction is a cornerstone of quinoline synthesis and has been instrumental in the development of many quinolone-based antibiotics.[9][12]



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Caption: Key stages of the Gould-Jacobs reaction pathway.

Part 2: Structure, Properties, and Tautomerism

A critical aspect of **3-Methylquinolin-4-ol**'s chemistry is its existence as a pair of tautomers: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4-one). Spectroscopic and theoretical studies have shown that the equilibrium strongly favors the keto (quinolin-4-one) tautomer in most solvents and in the solid state.^[6] This predominance is crucial for its chemical reactivity and biological interactions.

Physicochemical and Spectroscopic Data

The following table summarizes key data for 3-Methyl-1H-quinolin-4-one, the predominant tautomeric form.

| Property | Value | Source |
|-------------------|-----------------------------------|---------|
| Molecular Formula | C ₁₀ H ₉ NO | [13] |
| Molecular Weight | 159.19 g/mol | PubChem |
| Appearance | Solid | - |
| Monoisotopic Mass | 159.068 g/mol | [13] |
| InChIKey | MEBYZSAQFUZJEQ- UHFFFAOYSA-N | [13] |
| XlogP (predicted) | 1.9 | [13] |

Note: Experimental values for properties like melting point can vary based on purity and crystalline form. Spectroscopic data is highly dependent on the solvent and instrumentation used.

Experimental Protocol: Conrad-Limpach Synthesis of 3-Methylquinolin-4-ol

This protocol outlines a representative procedure based on the principles of the Conrad-Limpach synthesis.

Objective: To synthesize **3-Methylquinolin-4-ol** from aniline and ethyl 2-methylacetoacetate.

Materials:

- Aniline
- Ethyl 2-methylacetoacetate
- High-boiling inert solvent (e.g., Dowtherm A, mineral oil)
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Standard laboratory glassware for reflux and filtration

Procedure:

- Step 1: Formation of the Enamine Intermediate.
 - In a round-bottom flask, combine equimolar amounts of aniline and ethyl 2-methylacetoacetate.
 - Add a catalytic amount of a weak acid (e.g., a drop of acetic acid) to facilitate the condensation.
 - Heat the mixture at 110-120°C for 1-2 hours. The progress can be monitored by the collection of water in a Dean-Stark trap.
 - Causality: This step favors the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, which is more electrophilic than the ester carbonyl. The removal of water drives the equilibrium towards the enamine product.
- Step 2: Thermal Cyclization.
 - To the flask containing the crude enamine, add a high-boiling inert solvent (e.g., Dowtherm A) to serve as a heat transfer medium.
 - Heat the mixture to approximately 250°C using a suitable heating mantle and condenser.

- Maintain this temperature for 30-60 minutes. The reaction is typically complete when the evolution of ethanol ceases.
- Causality: The high thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring to form the new heterocyclic ring.[6]
- Step 3: Isolation and Purification.
 - Allow the reaction mixture to cool to below 100°C.
 - Carefully add ethanol to the cooled mixture to precipitate the crude product.
 - Collect the solid product by vacuum filtration and wash with cold ethanol to remove the high-boiling solvent.
 - For further purification, the crude solid can be dissolved in dilute aqueous NaOH and then re-precipitated by acidifying with HCl or acetic acid to a pH of approximately 6-7.
 - Collect the purified solid by filtration, wash with water, and dry under vacuum.
- Step 4: Characterization.
 - Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the 3-methyl-1H-quinolin-4-one structure.

Part 3: Modern Relevance in Drug Discovery

The quinoline scaffold is a cornerstone of modern medicinal chemistry, found in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][4][14] **3-Methylquinolin-4-ol** serves as a valuable starting material and structural motif in the design of new bioactive agents.

The functional handles on the molecule—the N-H group, the carbonyl group, and the aromatic ring system—provide multiple points for synthetic modification.[15] This allows for the generation of large chemical libraries for biological screening.[16] For example, the nitrogen at position 1 can be alkylated, the carbonyl at position 4 can be converted to other functional

groups, and the benzene ring can undergo various electrophilic substitution reactions. These modifications allow for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADMET).[15][16] Derivatives of the closely related quinoline-4-carboxylic acid, for instance, are being investigated as potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target for cancer and autoimmune diseases.[16]

Conclusion

The story of **3-Methylquinolin-4-ol** is a testament to the enduring power of fundamental organic synthesis. From its conceptual origins in the late 19th-century laboratories of Conrad and Limpach, this simple heterocycle has emerged as a valuable tool for contemporary researchers. The elegance of its classical synthesis, the subtleties of its tautomeric nature, and the versatility of its scaffold ensure its continued relevance in the ongoing quest for novel therapeutics. This guide serves as a bridge between the foundational history and the modern application of this important chemical entity, providing researchers with the context and technical understanding necessary to leverage its potential.

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